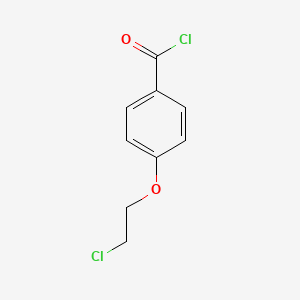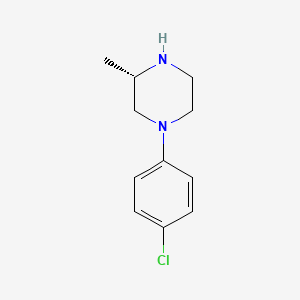![molecular formula C10H11NO2 B8688741 N-[(4-Formylphenyl)methyl]acetamide](/img/structure/B8688741.png)
N-[(4-Formylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Formylphenyl)methyl]acetamide, also known as 4-acetamidobenzaldehyde, is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzaldehyde and acetamide, characterized by the presence of a formyl group (-CHO) attached to the benzene ring and an acetamide group (-NHCOCH3) at the para position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(4-Formylphenyl)methyl]acetamide can be synthesized through the acetylation of 4-aminobenzaldehyde with acetic anhydride. The reaction typically involves the following steps:
Dissolution: 4-aminobenzaldehyde is dissolved in a suitable solvent such as benzene.
Acetylation: Acetic anhydride is added to the solution, and the mixture is heated to facilitate the reaction.
Purification: The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Continuous Stirring: The reactants are continuously stirred to ensure uniform mixing.
Controlled Heating: The reaction temperature is carefully controlled to optimize yield and minimize by-products.
Steam Distillation: Residual solvents and impurities are removed through steam distillation.
Filtration and Drying: The final product is filtered and dried to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Formylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-acetamidobenzoic acid.
Reduction: 4-acetamidobenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
N-[(4-Formylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-Formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The acetamide group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2.
Benzaldehyde: A related compound with the formula C7H6O, lacking the acetamide group.
4-Acetamidobenzoic Acid: An oxidation product of N-[(4-Formylphenyl)methyl]acetamide.
Uniqueness
This compound is unique due to the presence of both formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
N-[(4-formylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(13)11-6-9-2-4-10(7-12)5-3-9/h2-5,7H,6H2,1H3,(H,11,13) |
InChI-Schlüssel |
RDGVTHLMFRMUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8688706.png)




![2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B8688735.png)
![Benzoic acid, 4-[3-[(methylsulfonyl)oxy]propyl]-, methyl ester](/img/structure/B8688744.png)
![2-[(Benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane](/img/structure/B8688761.png)
